molecular formula C13H23NO4 B3110919 methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate CAS No. 1809088-76-3

methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate

Cat. No.: B3110919
CAS No.: 1809088-76-3
M. Wt: 257.33
InChI Key: BDQWLUCKINFTPX-RKDXNWHRSA-N
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Description

methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate (CAS 1809088-76-3) is a sophisticated chiral cyclobutane derivative of high value in medicinal chemistry and organic synthesis. The compound features a stereodefined, highly substituted cyclobutane ring—a structure of significant interest due to its presence in bioactive molecules and its role as a conformational constraint . The (1S,3R) stereochemistry, combined with the 2,2-dimethyl substitution, creates a rigid scaffold that is instrumental in probing peptide conformations and designing novel enzyme inhibitors. The tert-butoxycarbonyl (Boc) protected amine offers a versatile handle for further synthetic manipulation, allowing for selective deprotection and subsequent coupling to build more complex architectures. Its primary research application lies in its use as a key synthetic intermediate, or "building block," for the development of pharmaceutical compounds . While the specific biological activity of this exact molecule may not be fully detailed in public literature, structurally similar Boc-protected aminocyclobutanecarboxylates are frequently employed in the synthesis of potential therapeutic agents, including those investigated for their anti-bacterial properties . The methyl ester functional group enhances the compound's solubility and provides a site for further transformation, such as hydrolysis to the corresponding carboxylic acid or amide formation. This makes it an essential reagent for researchers working in drug discovery, the synthesis of complex natural product analogs, and the exploration of new chemical space in agrochemical and materials science. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWLUCKINFTPX-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1NC(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate (CAS Number: 1809088-76-3) is a synthetic compound with potential applications in medicinal chemistry. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Purity : ≥ 97%

Biological Activity

  • Antimicrobial Properties :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. For instance, cyclobutane derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Anticancer Potential :
    • Research on related compounds has demonstrated anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest. The unique cyclobutane ring may contribute to selective cytotoxicity towards cancer cells while sparing normal cells.
  • Neuroprotective Effects :
    • Some derivatives of Boc-protected amino acids have been investigated for neuroprotective effects in models of neurodegenerative diseases. These effects might be attributed to the compound's ability to modulate neurotransmitter levels or reduce oxidative stress.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study on similar Boc-protected compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting potential for further exploration in this area .
Cytotoxicity in Cancer Cells Research indicated that cyclobutane derivatives exhibited selective cytotoxicity in various cancer cell lines, leading to apoptosis .
Neuroprotective Studies Investigations into related compounds revealed potential neuroprotective effects in models of Alzheimer's disease, highlighting the need for further research on this compound .

Scientific Research Applications

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate is a synthetic organic compound featuring a cyclobutane structure and several functional groups. It has a molecular formula of C12H21NO4 and is used as an intermediate in synthesizing more complex molecules. This compound is classified as an amino acid derivative and a cyclobutane carboxylate. Academic research and chemical databases are primary sources for this compound. It is relevant in chirality and stereochemistry studies because of its stereochemical configuration at the 1S and 3R positions.

Key Features and Properties

  • Structure : It contains a cyclobutane ring with two methyl groups at positions 2 and 2, a tert-butoxycarbonyl group at position 3, and a carboxylate ester functionality. The stereochemistry of the compound is critical for its biological activity.
  • Synthesis : The synthesis of Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate involves multiple steps conducted under controlled conditions to ensure high yields and purity. For example, the cycloaddition may need specific temperatures and pressures to optimize cyclobutane structure formation.
  • Reactions : Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate can undergo several chemical reactions that require careful control of reaction conditions like temperature, solvent choice, and concentration to maximize yield and minimize side products.

Scientific Applications

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylate has applications in different fields, including medicinal chemistry and organic synthesis.

  • Building Block in Organic Synthesis : It serves as a building block for synthesizing complex molecules, including amino acids, peptides, and peptidomimetics . The cyclobutane moiety is present in nucleotides with antiviral and antineoplastic activity and has been employed to synthesize fatty acids, terpenes, steroids, and amino acids .
  • Constrained Amino Acid : The constrained structure of cyclobutane amino acids reduces conformational freedom, potentially increasing affinity and selectivity with receptors, bioavailability, and stability to enzymatic hydrolysis .
  • Drug Design : This compound is widely studied in drug design and development .
  • Glutamate Uptake : ACCA dipeptides have been investigated on rat C6 glioma cells through glutamate uptake experiments, showing an interesting increase in glutamate uptake .
  • Peptide Chemistry : It can be incorporated into complex structures such as dipeptides, leading to unusual conformations and hydrogen-bonding interactions, and has also been included in peptides and peptide dendrimers .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free amine.

Reaction Conditions

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Temperature : 0–25°C.

  • Yield : >90% (based on analogous cyclobutane derivatives ).

Example :

Methyl 1S 3R 3 Boc amino 2 2 dimethylcyclobutanecarboxylateTFA DCMMethyl 1S 3R 3 amino 2 2 dimethylcyclobutanecarboxylate+CO2+ CH3 3COH\text{Methyl 1S 3R 3 Boc amino 2 2 dimethylcyclobutanecarboxylate}\xrightarrow{\text{TFA DCM}}\text{Methyl 1S 3R 3 amino 2 2 dimethylcyclobutanecarboxylate}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{COH}

The resulting primary amine is pivotal for further functionalization, such as peptide coupling .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives.

Reaction Conditions

  • Base-Catalyzed Hydrolysis : LiOH or NaOH in THF/H₂O.

  • Acid-Catalyzed Hydrolysis : HCl in dioxane/H₂O.

  • Yield : 85–95% (observed in related cyclobutane esters ).

Example :

Methyl esterLiOH THF H2O 1S 3R 3 Boc amino 2 2 dimethylcyclobutanecarboxylic acid\text{Methyl ester}\xrightarrow{\text{LiOH THF H}_2\text{O}}\text{ 1S 3R 3 Boc amino 2 2 dimethylcyclobutanecarboxylic acid}

The carboxylic acid is used in peptide synthesis or converted to amides via coupling reagents (e.g., HATU, EDC) .

Nucleophilic Substitution at the Cyclobutane Ring

The cyclobutane ring exhibits strain-driven reactivity, enabling selective functionalization.

Reaction Type Reagents/Conditions Product Reference
Ring-opening alkylationGrignard reagents (e.g., MeMgBr)Tertiary alcohol derivatives
Photochemical [2+2] cycloadditionUV light, ethyleneBicyclic derivatives (e.g., azabicycloheptane)

Mechanistic Insight :
The cyclobutane ring’s angle strain (≈90°) facilitates [2+2] cycloreversion or addition reactions under photochemical or thermal conditions .

Transition-Metal Catalyzed Borylation

The cyclobutane’s tertiary C–H bonds undergo iridium-catalyzed borylation for late-stage diversification.

Conditions :

  • Catalyst : Ir(cod)OMe₂ with 2-aminophenanthroline ligands.

  • Reagent : Bis(pinacolato)diboron (B₂pin₂).

  • Yield : 60–75% (analogous to bicyclopentane borylation ).

Product :

 1S 3R 3 Boc amino 2 2 dimethylcyclobutanecarboxylateIr catalysisBorylated cyclobutane derivatives\text{ 1S 3R 3 Boc amino 2 2 dimethylcyclobutanecarboxylate}\xrightarrow{\text{Ir catalysis}}\text{Borylated cyclobutane derivatives}

These boronic esters are intermediates for Suzuki-Miyaura cross-couplings .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways.

  • Competitive Reactions :

    • Ester transesterification with alcohols under basic conditions.

    • Racemization at the chiral centers during prolonged acid exposure .

This compound’s multifunctional design enables applications in drug discovery (e.g., protease inhibitors) and materials science. Experimental protocols emphasize controlled deprotection and strain-driven reactivity to access complex architectures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Boc-Protected Amines

a) Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate
  • Structure: Differs in the amino substitution pattern, featuring a Boc-protected methylamino group instead of a primary amine.
  • NMR Data :
    • 1H NMR (DMSO-D6): δ 3.86 (3H, s, OCH3), δ 2.50–2.46 (5H, m, CH3 and cyclobutane protons) .
b) tert-Butyl (4S,10R,30R)-30-[(Methoxycarbonyl)-20,20-dimethylcyclobutyl]-2-oxopyrrolidine-1-carboxylate (Compound 13)
  • Structure: Incorporates a pyrrolidinone ring and a methoxycarbonyl-substituted cyclobutane.
  • Key Differences : The additional heterocyclic ring increases molecular complexity and hydrogen-bonding capacity, making it more suitable for targeting biological receptors .

Cyclohexane Analogs

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
  • Structure : Cyclohexane core with a carboxylic acid instead of a methyl ester.
  • Impact of Ring Size :
    • Reduced Ring Strain : Cyclohexane’s chair conformation minimizes strain, enhancing stability but decreasing reactivity in ring-opening reactions.
    • Solubility : The carboxylic acid group improves aqueous solubility compared to the methyl ester .

Deprotected Amine Derivatives

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate Hydrochloride
  • Structure : Lacks the Boc group, exposing the primary amine as a hydrochloride salt.
  • Reactivity : The free amine is highly reactive in nucleophilic acyl substitutions but requires acidic conditions to prevent premature deprotection.
  • Stability : Less stable than the Boc-protected form, necessitating cold storage and inert handling .

Functional Group and Solubility Comparison

Compound Functional Groups Solubility Profile Key Reactivity Notes
Target Compound Methyl ester, Boc-amine, dimethyl Soluble in DCM, THF, DMF Boc group stable under basic conditions
Methyl 1-((Boc)(methyl)amino)cyclobutanecarboxylate Boc-methylamino, ester Moderate solubility in polar aprotic solvents Reduced amine nucleophilicity
(1S,3R)-3-Boc-amino cyclohexanecarboxylic acid Carboxylic acid, Boc-amine Soluble in aqueous buffers (pH > 5) Acidic deprotection required for coupling
Deprotected Hydrochloride Salt Free amine, ester, dimethyl Soluble in methanol, acidic aqueous Reacts rapidly with electrophiles

Q & A

Q. What are the common synthetic routes for preparing methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate?

Methodological Answer: A typical synthesis involves:

  • Step 1: Alkylation of tert-butoxycarbonyl (Boc)-protected cyclobutane derivatives using sodium hydride (NaH) and methyl iodide in N,N-dimethylformamide (DMF) at 0–25°C to introduce methyl groups .
  • Step 2: Acidic deprotection (e.g., HCl) followed by coupling with methyl chloroformate or activated esters (e.g., HATU-mediated coupling in DCM/DMF mixtures) to form the methyl ester .
  • Purification: Reverse-phase (C18) or silica gel chromatography with gradients of ethyl acetate/hexane or acetonitrile/water .
    Example Yield: 100% yield reported for analogous cyclobutane methyl ester syntheses after silica gel purification .

Q. What purification methods are effective for isolating enantiomerically pure samples of this compound?

Methodological Answer:

  • Chiral Chromatography: Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differences in solubility between diastereomers formed via Boc-protected intermediates .
  • Key Metrics: Retention times (e.g., 1.2–1.5 min for LCMS) and enantiomeric excess (≥95% ee) should be validated using polarimetry or circular dichroism .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • LCMS/HPLC: Confirm molecular weight (e.g., [M+H]+ = 298.2) and retention times (e.g., 1.3 min under acetonitrile/water gradients) .
  • NMR Spectroscopy: Assign stereochemistry using 2D NOESY (e.g., cyclobutane ring proton coupling constants, J = 8–10 Hz) and DEPT-135 for quaternary carbons .
  • X-ray Crystallography: Resolve absolute configuration for chiral centers (1S,3R) using single crystals grown from slow ether diffusion .

Advanced Research Questions

Q. How can stereochemical control at the cyclobutane ring be optimized during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use Boc-protected amino acids (e.g., L-tert-leucine) to induce asymmetric induction during cyclobutane ring formation via [2+2] photocycloaddition or Mannich reactions .
  • Temperature Control: Maintain reactions at 0°C during alkylation steps to minimize epimerization at the 3R position .
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to predict transition-state energies for stereochemical pathways .

Q. How to design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via LCMS for hydrolytic cleavage of the Boc group (e.g., m/z 198.1 fragment) .
  • Oxidative Stress: Expose to H2O2 or tert-butyl hydroperoxide to identify oxidation-prone sites (e.g., cyclobutane ring strain) .
  • Controls: Use internal standards (e.g., deuterated analogs) to differentiate compound degradation from matrix effects .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in DMF or THF to assess steric hindrance around the Boc-protected amine .
  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., proteases) via hydrogen bonding with the carbonyl group .
  • Reactivity Descriptors: Calculate Fukui indices (electrophilicity) using Gaussian to identify susceptible sites (e.g., cyclobutane C-H bonds) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at –40°C to slow ring puckering dynamics in the cyclobutane, resolving splitting ambiguities .
  • Isotopic Labeling: Synthesize 13C-labeled analogs to confirm carbon chemical shifts and coupling networks .
  • Cross-Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., B3LYP/6-31G*) .

Q. What methodological optimizations improve yield in large-scale syntheses without compromising enantiopurity?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors to enhance mixing during Boc-deprotection (HCl gas in THF) and reduce racemization .
  • Catalytic Asymmetric Synthesis: Use organocatalysts (e.g., proline derivatives) for enantioselective cyclobutane ring formation .
  • In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How to investigate the compound’s role in modulating enzyme activity (e.g., proteases or kinases)?

Methodological Answer:

  • Kinetic Assays: Measure IC50 values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for target enzymes .
  • Mutagenesis Studies: Engineer enzyme active sites (e.g., Ser→Ala mutations) to probe hydrogen-bonding interactions with the Boc group .

Q. What strategies validate enantiomeric purity when standard chiral columns fail to resolve diastereomers?

Methodological Answer:

  • Derivatization: Convert the compound to diastereomeric salts using chiral acids (e.g., camphorsulfonic acid) for analysis via non-chiral HPLC .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra to confirm absolute configuration .
  • Enzymatic Resolution: Use lipases or esterases to selectively hydrolyze one enantiomer, followed by LCMS quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylate

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